molecular formula C9H9N3S B1273829 4-Methyl-6-(3-thienyl)-2-pyrimidinamine CAS No. 885950-01-6

4-Methyl-6-(3-thienyl)-2-pyrimidinamine

Cat. No.: B1273829
CAS No.: 885950-01-6
M. Wt: 191.26 g/mol
InChI Key: NHDPFPXZSUELJR-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-thienyl)-2-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a thienyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-thienyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the thienyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-thienyl)-2-pyrimidinamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pyrimidinamine: Lacks the thienyl group, which may result in different chemical and biological properties.

    6-(3-Thienyl)-2-pyrimidinamine: Lacks the methyl group, which can affect its reactivity and interactions.

    4-Methyl-6-phenyl-2-pyrimidinamine: Substitution of the thienyl group with a phenyl group can lead to different electronic and steric effects.

Uniqueness

4-Methyl-6-(3-thienyl)-2-pyrimidinamine is unique due to the presence of both the methyl and thienyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-6-thiophen-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-8(12-9(10)11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDPFPXZSUELJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377461
Record name 4-methyl-6-(3-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-01-6
Record name 4-methyl-6-(3-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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